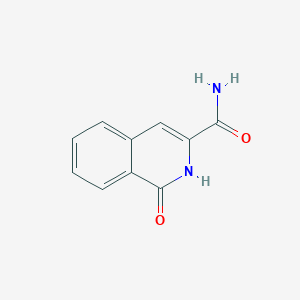
Isoquinolone carboxamide
概要
説明
Isoquinolone carboxamide is a type of compound that falls under the category of quinoline-3-carboxamides . Quinoline-3-carboxamides are small molecule compounds with anti-inflammatory properties .
Synthesis Analysis
The synthesis of isoquinoline carboxamides involves various strategies. For instance, the Rhodium-catalyzed C-H activation/annulation reactions have been used for the synthesis of isoquinolones . Additionally, a Suzuki cross-coupling between 2-halobenzonitriles and commercially available vinyl boronates followed by platinum-catalyzed nitrile hydrolysis and cyclization enable a facile and expeditious two-step synthesis of isoquinolin-1 (2 H )-ones .
Molecular Structure Analysis
Isoquinoline alkaloids, which include isoquinolone carboxamides, are aromatic polycyclic compounds containing an isoquinoline moiety. This moiety consists of a benzene ring fused to a pyridine ring, forming benzo[c]pyridine .
Chemical Reactions Analysis
Isoquinoline carboxamides have shown potential as antioxidants. A quantum calculated procedure utilizing the density functional theory (DFT)-B3LYP method coupled with basis set 6–311++G (d,p) was used to investigate free-radical quenching activity of these compounds .
Physical And Chemical Properties Analysis
Isoquinoline-3-carboxamide has a molecular weight of 172.19 . It is typically stored at room temperature and is available in powder form .
科学的研究の応用
Cytotoxic Activity and Cancer Research
Isoquinolone carboxamide derivatives, specifically benzimidazo[2,1-a]isoquinolines, have been synthesized and evaluated for their cytotoxic activities. The positioning of the carboxamide side chains significantly influences the biological activity, with certain positions demonstrating substantial cytotoxicity against cancer cell lines. For instance, compounds where the side chain is attached to one of the terminal rings off the chromophore short axis exhibited notable cytotoxicity, with some showing high activity against subcutaneous colon tumors in mice, suggesting potential applications in cancer therapy (Deady et al., 2000).
Advances in Organic Synthesis
Isoquinolone carboxamides have been pivotal in advancing organic synthesis techniques. Notable advancements include:
Rhodium-catalyzed oxidative cycloaddition - This process involves the cycloaddition of benzamides and alkynes, facilitated by Rh(III) catalysts, leading to the formation of isoquinolones. The reaction showcases tolerance to extensive substitution, indicating its utility in creating diverse chemical scaffolds, beneficial for medicinal chemistry (Hyster & Rovis, 2010).
Cobalt(II)-catalyzed decarboxylative C-H activation/annulation cascades - This method employs cobalt(II) as a catalyst for the cyclization of benzamides and alkynyl carboxylic acids, offering a pathway to create isoquinolones and isoindolinones with excellent selectivity. The technique highlights the potential for generating valuable compounds through innovative catalytic processes (Hao et al., 2016).
Ruthenium-catalyzed C-H/N-O bond functionalization - This approach allows for isoquinolone syntheses in an environmentally friendly medium, namely water, marking a significant stride towards green chemistry. The methodology opens avenues for the synthesis of diverse and complex chemical entities with potential applications across various fields (Ackermann & Fenner, 2011).
Metal-free iodine(III)-promoted synthesis - This method provides a metal-free alternative for the synthesis of isoquinolones, showcasing the possibility of achieving high yields under mild conditions, which is crucial for synthesizing delicate molecules that might be sensitive to harsh conditions (Chen et al., 2014).
Palladium-catalyzed syntheses - The utilization of palladium catalysts has been instrumental in direct syntheses of isoquinolones, highlighting the significance of transition metals in facilitating complex chemical reactions and expanding the chemical space of isoquinolone derivatives (Shu, Li, & Wang, 2017).
Bioactive Compounds and Pharmacological Potential
Isoquinolone carboxamides have also been identified as crucial scaffolds in the synthesis of bioactive compounds, presenting potential pharmacological applications:
Synthesis of highly substituted isoquinolone-4-carboxylic acids - A combinatorial format involving Cu-catalyzed cascade reactions and Ugi postcyclization strategies has been employed to create polysubstituted isoquinolin-1(2H)-ones, compounds of interest in medicinal chemistry due to their bioactivity (Wang et al., 2021).
Neuraminidase inhibition activities - Isoquinolone alkaloids derived from Coptis chinensis have demonstrated promising inhibition activity on neuraminidase, a key enzyme in the life cycle of influenza viruses. This finding underscores the therapeutic potential of isoquinolone derivatives in treating influenza and other viral infections (Le et al., 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-oxo-2H-isoquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-9(13)8-5-6-3-1-2-4-7(6)10(14)12-8/h1-5H,(H2,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDFDJZKRDLIEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(NC2=O)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinolone carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






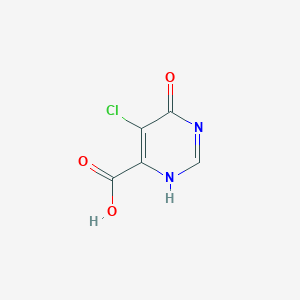
![4-[4-(Methanesulfonylmethyl)benzoyl]morpholine](/img/structure/B7852744.png)
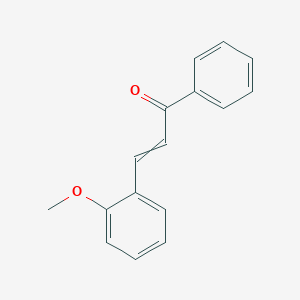
![N-[2-(3-methoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B7852759.png)
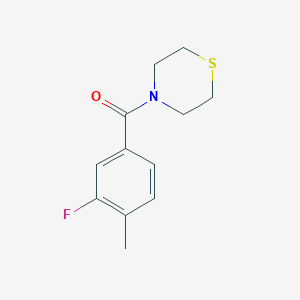

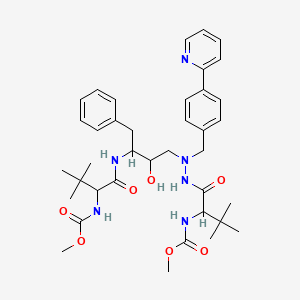


![Ethyl 2-[4-(ethylamino)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B7852813.png)
